molecular formula C36H34Cl2N2O7 B606215 BMS-1166 Hydrochloride CAS No. 2113650-05-6

BMS-1166 Hydrochloride

Cat. No.: B606215
CAS No.: 2113650-05-6
M. Wt: 677.57
InChI Key: HYWQPFPFYSOTHD-UVFMYQNSSA-N
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Description

BMS-1166 Hydrochloride is a potent small molecule inhibitor of the programmed cell death protein 1 (PD-1) and its ligand PD-L1 interaction. This compound is primarily used in immunotherapy research due to its ability to block the PD-1/PD-L1 immune checkpoint, which plays a crucial role in the immune evasion of cancer cells .

Mechanism of Action

Target of Action

BMS-1166 Hydrochloride primarily targets the programmed cell death protein 1 (PD-1) and its ligand programmed death-ligand 1 (PD-L1) . These proteins play a crucial role in the immune checkpoint pathway, which regulates immune responses and prevents autoimmunity. By inhibiting the PD-1/PD-L1 interaction, this compound aims to enhance the immune system’s ability to attack cancer cells .

Mode of Action

This compound induces the dimerization of PD-L1 , effectively blocking its interaction with PD-1. This inhibition prevents PD-L1 from delivering inhibitory signals to T cells, thereby reversing the immune suppression typically exerted by tumors. As a result, T cells can remain active and continue to target and destroy cancer cells .

Biochemical Pathways

The inhibition of the PD-1/PD-L1 interaction by this compound affects several downstream pathways:

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME), are critical for its bioavailability and efficacy:

Result of Action

The molecular and cellular effects of this compound include:

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound:

: MedChemExpress : Frontiers in Immunology : MDPI

Biochemical Analysis

Biochemical Properties

BMS-1166 Hydrochloride functions as an effective PD-1/PD-L1 immune checkpoint inhibitor. It induces the dimerization of PD-L1 and blocks its interaction with PD-1, with an IC50 value of 1.4 nM . This inhibition antagonizes the suppressive effect of the PD-1/PD-L1 checkpoint on T cell activation, thereby enhancing T cell responses. The compound interacts with PD-L1, leading to its dimerization and subsequent blockade of PD-1 binding. This interaction is crucial for the compound’s ability to modulate immune responses and promote anti-tumor activity.

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. By inhibiting the PD-1/PD-L1 interaction, it enhances T cell activation and proliferation. This leads to increased cytokine production and a more robust immune response against tumor cells . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. It alleviates the inhibitory effect of PD-L1 on T cell receptor-mediated activation of T lymphocytes, thereby promoting an anti-tumor immune response .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to PD-L1, inducing its dimerization and blocking its interaction with PD-1 . This blockade prevents the inhibitory signaling mediated by the PD-1/PD-L1 interaction, thereby enhancing T cell activation. The compound’s binding interactions with PD-L1 are stabilized by non-polar interactions and water bridges, which contribute to its high potency and specificity . This mechanism of action is crucial for its ability to modulate immune responses and promote anti-tumor activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under various storage conditions, with a shelf life of up to three years when stored as a powder at -20°C . In solution, it remains stable for up to six months at -80°C and one month at -20°C . Long-term studies have shown that this compound maintains its inhibitory effects on the PD-1/PD-L1 interaction and T cell activation over extended periods, indicating its potential for sustained therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent inhibition of the PD-1/PD-L1 interaction and enhancement of T cell activation . At higher doses, this compound has been observed to induce more robust anti-tumor immune responses, while lower doses may result in partial inhibition of the PD-1/PD-L1 interaction . Toxic or adverse effects at high doses have not been extensively reported, indicating a favorable safety profile for the compound .

Metabolic Pathways

This compound is involved in various metabolic pathways, including its interaction with enzymes and cofactors that modulate its activity and stability . The compound’s metabolism may influence its efficacy and duration of action, as well as its potential interactions with other metabolic processes. Understanding these pathways is crucial for optimizing the therapeutic use of this compound and minimizing potential side effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions influence the compound’s localization and accumulation, which are critical for its therapeutic efficacy. The compound’s distribution within the body can affect its ability to reach target sites and exert its inhibitory effects on the PD-1/PD-L1 interaction .

Subcellular Localization

This compound exhibits specific subcellular localization, which is essential for its activity and function . The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its ability to modulate immune responses and promote anti-tumor activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BMS-1166 Hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions to form the final product. The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. it is known that the synthesis involves the use of various organic reagents and catalysts under controlled conditions to ensure high purity and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

BMS-1166 Hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various organic solvents. The reaction conditions are typically controlled to maintain the stability and activity of the compound .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .

Scientific Research Applications

BMS-1166 Hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

BMS-1166 Hydrochloride is unique among PD-1/PD-L1 inhibitors due to its high potency and specificity. Similar compounds include:

    Nivolumab: A monoclonal antibody that targets PD-1.

    Pembrolizumab: Another monoclonal antibody targeting PD-1.

    Atezolizumab: A monoclonal antibody that targets PD-L1.

    Durvalumab: A monoclonal antibody targeting PD-L1.

Compared to these monoclonal antibodies, this compound offers the advantage of being a small molecule inhibitor, which can be more easily synthesized and modified for improved efficacy and reduced side effects .

Properties

CAS No.

2113650-05-6

Molecular Formula

C36H34Cl2N2O7

Molecular Weight

677.57

IUPAC Name

(2R,4R)-1-(5-Chloro-2-((3-cyanobenzyl)oxy)-4-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)benzyl)-4-hydroxypyrrolidine-2-carboxylic acid hydrochloride

InChI

InChI=1S/C36H33ClN2O7.ClH/c1-22-26(6-3-7-29(22)25-8-9-32-35(14-25)44-11-10-43-32)21-46-34-16-33(45-20-24-5-2-4-23(12-24)17-38)27(13-30(34)37)18-39-19-28(40)15-31(39)36(41)42;/h2-9,12-14,16,28,31,40H,10-11,15,18-21H2,1H3,(H,41,42);1H/t28-,31-;/m1./s1

InChI Key

HYWQPFPFYSOTHD-UVFMYQNSSA-N

SMILES

O=C([C@@H]1N(CC2=CC(Cl)=C(OCC3=CC=CC(C4=CC=C5OCCOC5=C4)=C3C)C=C2OCC6=CC=CC(C#N)=C6)C[C@H](O)C1)O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BMS-1166 Hydrochloride;  BMS 1166 Hydrochloride;  BMS1166 Hydrochloride;  BMS-1166 HCl;  BMS 1166 HCl;  BMS1166 HCl; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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